molecular formula C12H20O2 B1594593 2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester CAS No. 13058-12-3

2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester

Cat. No.: B1594593
CAS No.: 13058-12-3
M. Wt: 196.29 g/mol
InChI Key: ZPKNTCZTABQJPS-PKNBQFBNSA-N
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Description

2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester, also known as ethyl geranate, is an organic compound with the molecular formula C12H20O2. It is a colorless liquid with a pleasant, fruity odor, commonly used in the fragrance and flavor industries. This compound is a derivative of geranic acid, where the carboxylic acid group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester typically involves the esterification of geranic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Geranic acid+EthanolAcid catalystEthyl geranate+Water\text{Geranic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{Ethyl geranate} + \text{Water} Geranic acid+EthanolAcid catalyst​Ethyl geranate+Water

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, the reaction may be performed under reduced pressure to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Geranic acid or geranial (an aldehyde).

    Reduction: Geraniol (an alcohol).

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant odor and taste.

Mechanism of Action

The mechanism of action of 2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:

    Binding to receptors: Interacting with olfactory receptors to produce its characteristic odor.

    Enzyme inhibition: Inhibiting enzymes involved in microbial growth, contributing to its antimicrobial properties.

    Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester can be compared with other similar compounds, such as:

    Methyl geranate: The methyl ester of geranic acid, which has similar properties but a slightly different odor profile.

    Geraniol: The alcohol derivative of geranic acid, known for its strong rose-like fragrance.

    Geranic acid: The parent carboxylic acid, which is less volatile and has a more pungent odor.

These compounds share similar chemical structures and properties but differ in their specific applications and sensory characteristics.

Properties

CAS No.

13058-12-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl (2E)-3,7-dimethylocta-2,6-dienoate

InChI

InChI=1S/C12H20O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,9H,5-6,8H2,1-4H3/b11-9+

InChI Key

ZPKNTCZTABQJPS-PKNBQFBNSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/CCC=C(C)C

SMILES

CCOC(=O)C=C(C)CCC=C(C)C

Canonical SMILES

CCOC(=O)C=C(C)CCC=C(C)C

13058-12-3

Origin of Product

United States

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